

Characterization of 2-Benzylxyaniline Impurities by LC-MS: A Comparative Guide

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Compound of Interest

Compound Name: **2-Benzylxyaniline**

Cat. No.: **B016607**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential impurities in **2-benzylxyaniline** and details an effective Liquid Chromatography-Mass Spectrometry (LC-MS) method for their characterization. The information presented here is essential for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and intermediates in drug development.

Introduction to 2-Benzylxyaniline and its Potential Impurities

2-Benzylxyaniline is a valuable intermediate in organic synthesis. Its purity is critical for the successful synthesis of downstream products and for meeting regulatory requirements. Impurities can arise from the manufacturing process, degradation, or improper storage. This guide focuses on a likely synthetic route for **2-benzylxyaniline**, the Williamson ether synthesis, and potential degradation pathways to identify and characterize common impurities.

The primary synthesis of **2-benzylxyaniline** often involves the reaction of 2-aminophenol with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. Another common route is the reduction of 2-benzylxy nitrobenzene.^{[1][2]} Potential impurities can, therefore, be categorized as:

- Process-Related Impurities: Unreacted starting materials, by-products of side reactions, and residual reagents.
- Degradation Products: Formed during storage or under stress conditions such as exposure to light, heat, or oxygen.

Hypothetical Impurity Profile of 2-Benzylxyaniline

Based on common synthetic routes and degradation pathways, the following table outlines potential impurities in **2-benzylxyaniline**, which will be the basis for our comparative LC-MS analysis.

Impurity ID	Impurity Name	Structure	Origin	Molecular Weight (g/mol)
API	2-Benzylxyaniline	<chem>C13H13NO</chem>	Active Pharmaceutical Ingredient	199.25
IMP-01	2-Aminophenol	<chem>C6H7NO</chem>	Unreacted Starting Material[3]	109.13
IMP-02	Benzyl Alcohol	<chem>C7H8O</chem>	Starting material/hydrolysis product	108.14
IMP-03	Benzyl Bromide	<chem>C7H7Br</chem>	Unreacted Starting Material	171.03
IMP-04	Dibenzyl Ether	<chem>C14H14O</chem>	By-product of Williamson synthesis	198.26
IMP-05	N-Benzyl-2-benzylxyaniline	<chem>C20H19NO</chem>	Over-alkylation by-product	289.37
IMP-06	2-Nitrophenol	<chem>C6H5NO3</chem>	Starting material for alternative route	139.11
IMP-07	Azoxybenzene	<chem>C12H10N2O</chem>	Oxidation product of aniline[4]	198.22
IMP-08	Benzoic Acid	<chem>C7H6O2</chem>	Oxidation product of benzyl group[5]	122.12

Comparative LC-MS Analysis

The following experimental protocol is designed for the effective separation and sensitive detection of **2-benzylxyaniline** and its potential impurities.

Experimental Protocol

1. Sample Preparation:

- Standard Solution: Prepare individual stock solutions of **2-benzyloxyaniline** and each impurity standard at a concentration of 1 mg/mL in methanol. Prepare a mixed standard solution by diluting the stock solutions to a final concentration of 10 µg/mL for each component in a 50:50 (v/v) mixture of methanol and water.
- Sample Solution: Accurately weigh and dissolve the **2-benzyloxyaniline** sample in a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 1 mg/mL.

2. Liquid Chromatography Conditions:

Parameter	Condition
LC System	Agilent 1290 Infinity II LC or equivalent
Column	Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-18.1 min, 90-10% B; 18.1-22 min, 10% B
Flow Rate	0.8 mL/min
Column Temperature	30 °C
Injection Volume	5 µL

3. Mass Spectrometry Conditions:

Parameter	Condition
Mass Spectrometer	Agilent 6545XT AdvanceBio Q-TOF or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
Gas Temperature	325 °C
Gas Flow	8 L/min
Nebulizer	35 psig
Sheath Gas Temp	350 °C
Sheath Gas Flow	11 L/min
Capillary Voltage	3500 V
Fragmentor	175 V
Mass Range	m/z 50-1000
Acquisition Mode	MS1 (for quantification), Auto MS/MS (for identification)

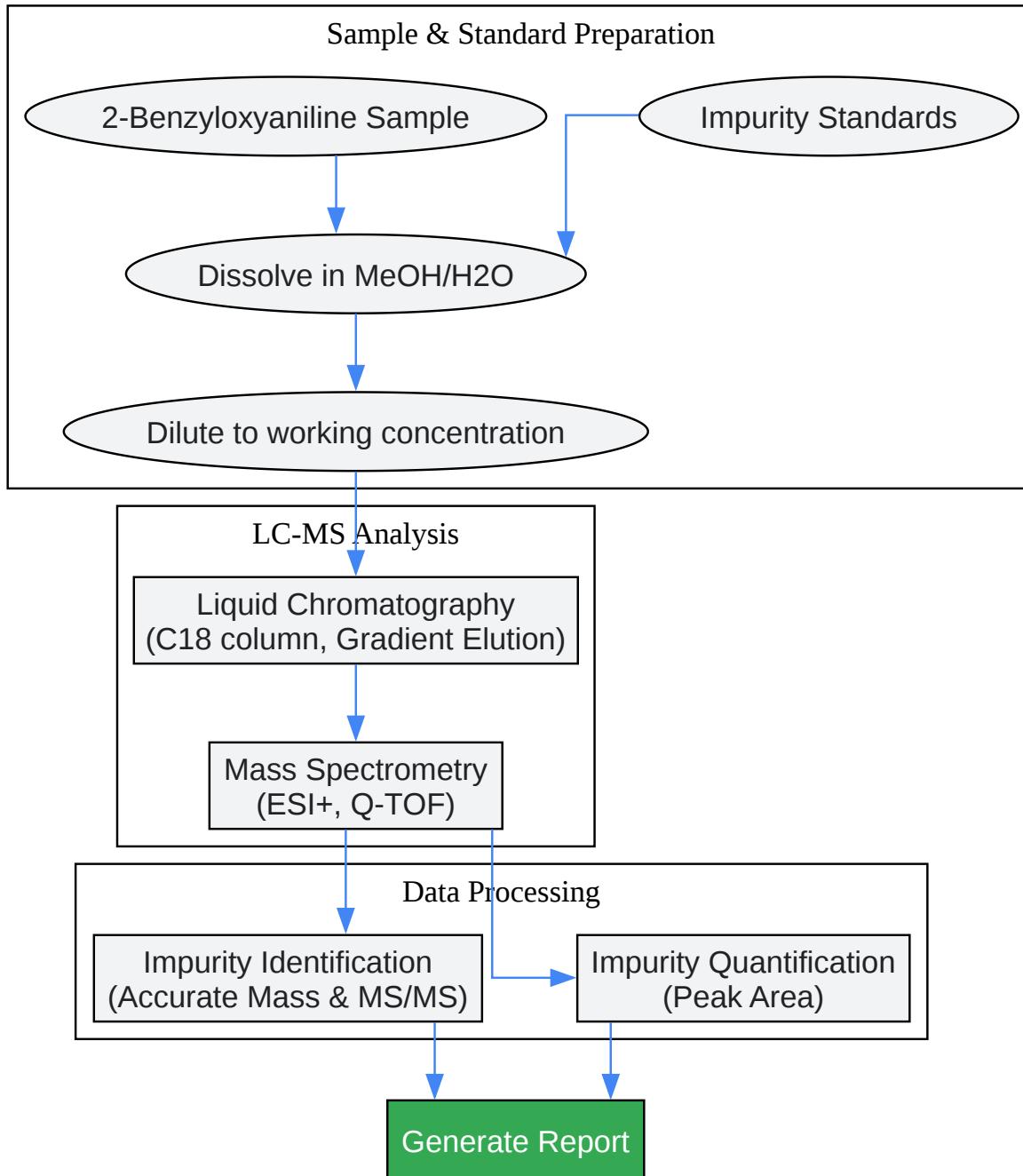
Data Presentation

The following table summarizes the expected retention times and mass spectrometric data for **2-benzyloxyaniline** and its impurities under the proposed LC-MS conditions.

Impurity ID	Expected Retention Time (min)	[M+H] ⁺ (m/z)	Key MS/MS Fragments (m/z)
IMP-01	2.5	110.0600	93.0546, 65.0386
IMP-02	3.8	109.0648	91.0542, 79.0542
IMP-06	4.5	140.0342	110.0260, 93.0335
IMP-08	5.2	123.0441	105.0335, 77.0386
IMP-03	8.9	170.9753, 172.9733 (Br isotope)	91.0542
API	10.2	200.1070	109.0648, 91.0542
IMP-04	12.5	199.1117	107.0855, 91.0542
IMP-07	13.8	199.0866	105.0699, 77.0386
IMP-05	15.1	290.1539	200.1070, 182.0964, 91.0542

Visualizing the Workflow and Impurity Relationships

The following diagrams illustrate the experimental workflow and the logical relationships between **2-benzyloxyaniline** and its potential impurities.



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Figure 1. Experimental workflow for impurity analysis.

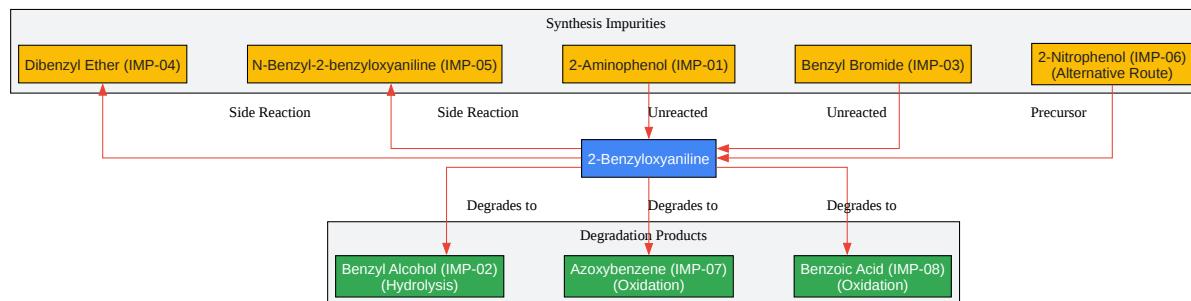
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Figure 2. Potential impurity relationships.

Conclusion

This guide provides a robust framework for the characterization of impurities in **2-benzylxylaniline** using LC-MS. The detailed experimental protocol and comparative data serve as a valuable resource for researchers and drug development professionals to ensure the quality and safety of their materials. The presented workflow and logical diagrams offer a clear overview of the analytical process and the origins of potential impurities. While the specific impurities and their levels may vary depending on the synthetic route and storage conditions, the methodology described here provides a strong foundation for developing and validating a comprehensive impurity profiling method.

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